molecular formula C12H12N2O3 B12865990 Formyl-d-tryptophan

Formyl-d-tryptophan

Katalognummer: B12865990
Molekulargewicht: 232.23 g/mol
InChI-Schlüssel: RNEMLJPSSOJRHX-LLVKDONJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Formyl-d-tryptophan is a derivative of the amino acid tryptophan, where a formyl group is attached to the nitrogen atom of the indole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Formyl-d-tryptophan can be synthesized through several methods. One common approach involves the formylation of d-tryptophan using formic acid and acetic anhydride under controlled conditions . Another method includes the use of formyl chloride in the presence of a base such as pyridine .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: Formyl-d-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-formyl-kynurenine, while reduction can yield d-tryptophanol .

Wissenschaftliche Forschungsanwendungen

Formyl-d-tryptophan has several applications in scientific research:

Wirkmechanismus

The mechanism of action of formyl-d-tryptophan involves its interaction with specific molecular targets. For instance, it can bind to formyl peptide receptors, which are involved in immune responses. The binding of this compound to these receptors can trigger a cascade of signaling pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Formyl-d-tryptophan is unique due to its specific stereochemistry and the presence of the formyl group, which imparts distinct chemical and biological properties. Its ability to interact with formyl peptide receptors sets it apart from other tryptophan derivatives .

Eigenschaften

Molekularformel

C12H12N2O3

Molekulargewicht

232.23 g/mol

IUPAC-Name

(2R)-2-formamido-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C12H12N2O3/c15-7-14-11(12(16)17)5-8-6-13-10-4-2-1-3-9(8)10/h1-4,6-7,11,13H,5H2,(H,14,15)(H,16,17)/t11-/m1/s1

InChI-Schlüssel

RNEMLJPSSOJRHX-LLVKDONJSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)O)NC=O

Kanonische SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.